2-(3,5-dimethylisoxazol-4-yl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)acetamide
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Description
2-(3,5-dimethylisoxazol-4-yl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)acetamide, also known as DMIO, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications.
Scientific Research Applications
Radiosynthesis and Herbicide Safeners
Radiosynthesis techniques have been developed for chloroacetanilide herbicides and dichloroacetamide safeners, highlighting the importance of high specific activity compounds in studying metabolism and mode of action in agricultural chemistry (Latli & Casida, 1995).
Organophosphorus Compounds
Research on organophosphorus compounds and their reactions with 3-oxo esters and amides to produce various derivatives underlines the versatility of these compounds in synthesizing a wide range of chemical structures for potential applications in materials science, pharmaceuticals, and more (Pedersen & Lawesson, 1974).
Cyclic Hydroxamic Acids and Lactams
Studies on the synthesis of cyclic hydroxamic acids and lactams with benzoxazine skeletons suggest applications in discovering biologically active molecules and developing new therapeutic agents (Hartenstein & Sicker, 1993).
Anticonvulsant Agents
Research into the synthesis and pharmacological evaluation of S-acetamide derivatives of dimethylthiopyrimidine as anticonvulsant agents demonstrates the potential for chemical analogs in developing new treatments for epilepsy and related disorders (Severina et al., 2020).
Properties
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(2-methoxy-2-thiophen-3-ylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S/c1-9-12(10(2)19-16-9)6-14(17)15-7-13(18-3)11-4-5-20-8-11/h4-5,8,13H,6-7H2,1-3H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZBYPROQTSJZKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)NCC(C2=CSC=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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